N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C16H22ClN3O2 and its molecular weight is 323.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.1400546 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies and Pharmacokinetics
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide, as part of its pharmacokinetic profile, undergoes extensive metabolism in biological systems. A study focusing on Casopitant, which contains a similar piperazine structure, highlighted its absorption, distribution, metabolism, and elimination in various species including humans. The research indicated that the compound is rapidly absorbed and primarily eliminated through metabolism, with fecal excretion being the main route. The metabolic pathways involved oxidation, N-deacetylation, and modifications of the piperazine ring, demonstrating the compound's complex biotransformation (Miraglia et al., 2010).
Chemical Synthesis and Derivatives
In the realm of chemical synthesis, this compound and its derivatives are subjects of interest due to their potential biological activities. One study detailed the synthesis and biological evaluation of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines, highlighting the methodological approaches to create these compounds and assess their antimicrobial properties (J.V.Guna et al., 2009).
Antimicrobial Activities
The exploration of antimicrobial properties is a significant area of research for compounds like this compound. A study synthesized novel 1,4-disubstituted piperazines and evaluated their antibacterial activities, demonstrating the potential of piperazine derivatives in combating bacterial infections. This research contributes to the understanding of the antimicrobial potential of such compounds (Shroff et al., 2022).
Enzyme Inhibition
This compound derivatives have also been studied for their enzyme inhibitory properties. A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease, focusing on their ability to inhibit acetylcholinesterase. This research highlights the therapeutic potential of such compounds in neurodegenerative diseases (Rehman et al., 2018).
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)18-13-4-5-15(14(17)10-13)20-8-6-19(7-9-20)12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWSZPNPOBKZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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